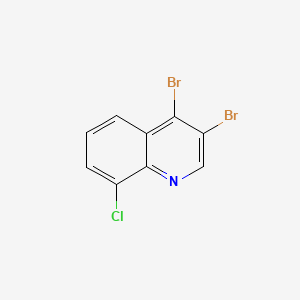
3,4-Dibromo-8-chloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-8-chloroquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H4Br2ClN and its molecular weight is 321.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3,4-Dibromo-8-chloroquinoline and its derivatives have been investigated for their biological activities, particularly against various pathogens and cancer cell lines.
Antimicrobial Activity:
Research has demonstrated that quinoline derivatives exhibit notable activity against Mycobacterium tuberculosis, indicating potential as anti-tuberculosis agents. For instance, derivatives synthesized from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde showed promising results in inhibiting the growth of this pathogen in vitro .
Anticancer Properties:
Studies have highlighted the cytotoxic effects of certain quinoline derivatives on cancer cell lines. For example, polycarbo-substituted thienoquinolines derived from this compound were found to inhibit the growth of human breast cancer cells (MCF-7) in a dose-dependent manner. The compounds exhibited LC50 values comparable to established anticancer drugs .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecular structures.
Synthesis of Novel Derivatives:
The Suzuki-Miyaura cross-coupling reaction has been employed using this compound as a substrate to synthesize various triarylquinolines. These derivatives can be further modified to enhance their biological properties .
Applications in Total Synthesis:
Quinoline-based compounds are integral in the total synthesis of alkaloids and other complex natural products. The Diels-Alder reaction involving this compound has been explored for constructing functionalized six-membered rings, showcasing its utility in synthetic organic chemistry .
Material Science
Fluorescent Materials:
Quinoline derivatives have been studied for their photophysical properties. The fluorescence characteristics of this compound and its derivatives make them suitable candidates for applications in optoelectronic devices and sensors .
Data Tables
Case Studies
-
Antitubercular Activity Study:
A study conducted on the derivatives of 6,8-dibromo-4-chloroquinoline revealed significant activity against Mycobacterium tuberculosis. The research involved synthesizing various derivatives and evaluating their efficacy using standard microbiological assays . -
Cytotoxicity Evaluation:
An investigation into the cytotoxic effects of polycarbo-substituted thienoquinolines on MCF-7 cells demonstrated that certain modifications significantly enhanced anticancer activity. The study utilized both MTT assays and real-time cell analysis to determine the effectiveness of these compounds .
Eigenschaften
CAS-Nummer |
1210818-38-4 |
|---|---|
Molekularformel |
C9H4Br2ClN |
Molekulargewicht |
321.396 |
IUPAC-Name |
3,4-dibromo-8-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-4-13-9-5(8(6)11)2-1-3-7(9)12/h1-4H |
InChI-Schlüssel |
NCAPAYIDIDKFNR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)Br)Br |
Synonyme |
8-Chloro-3,4-dibromoquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















